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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

Cat. No.: B15321095 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the expected spectral characteristics of 4-
Bromo-3-ethynylphenol, a compound of interest for researchers, scientists, and professionals

in drug development. Due to the limited availability of published experimental data for this

specific molecule, this document outlines the predicted spectral data based on the analysis of

structurally related compounds. It also includes standardized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 4-Bromo-3-ethynylphenol.
These predictions are derived from the known spectral properties of analogous compounds,

including 4-bromophenol, phenylacetylene, and other substituted phenols.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Ar-H (adjacent to -OH) 6.8 - 7.0 Doublet 8.0 - 9.0

Ar-H (adjacent to -Br) 7.4 - 7.6 Doublet 8.0 - 9.0

Ar-H (between -Br and

-C≡CH)
7.6 - 7.8 Singlet -

-OH 5.0 - 6.0 Broad Singlet -

-C≡CH 3.0 - 3.5 Singlet -

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-OH 155 - 158

C-Br 115 - 118

C-C≡CH 120 - 123

Ar-CH (adjacent to C-OH) 116 - 119

Ar-CH (adjacent to C-Br) 132 - 135

Ar-CH (between -Br and -C≡CH) 135 - 138

-C≡CH 80 - 85

-C≡CH 75 - 80

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (Phenolic) 3200 - 3600 Broad

C≡C-H Stretch 3250 - 3350 Sharp, Medium

C≡C Stretch 2100 - 2150 Weak to Medium

C=C Stretch (Aromatic) 1550 - 1650 Medium to Strong

C-O Stretch 1200 - 1260 Strong

C-Br Stretch 500 - 600 Medium to Strong

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Ratio Notes

[M]⁺ 198/200

Molecular ion peak, showing

characteristic isotopic pattern

for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

[M-CO]⁺ 170/172
Loss of carbon monoxide from

the phenol ring.

[M-Br]⁺ 119 Loss of the bromine atom.

[M-C₂H]⁺ 173/175 Loss of the ethynyl group.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a novel

compound such as 4-Bromo-3-ethynylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400 MHz. A

standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of

1.0 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are accumulated

for a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100 MHz using

a proton-decoupled pulse sequence (e.g., zgpg30). A 30° pulse angle, a relaxation delay of

2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans (e.g.,

1024 to 4096) are typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of the UATR accessory.

Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background

spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16

scans are co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.

Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass

spectrometer (or equivalent) with an electrospray ionization (ESI) or electron ionization (EI)

source.

Sample Preparation: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL. For EI, a small amount of the solid

sample is introduced directly into the ion source.

Data Acquisition (ESI): The sample solution is infused into the ESI source at a flow rate of 5-

10 µL/min. The mass spectrum is acquired in positive or negative ion mode over a mass

range of m/z 50-500.
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Data Acquisition (EI): The spectrum is obtained using a standard electron energy of 70 eV.

The data is collected over a mass range of m/z 40-500.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of a

novel chemical compound.
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Caption: General workflow for the synthesis, purification, and spectral characterization of a

chemical compound.

To cite this document: BenchChem. [Spectral Data Analysis of 4-Bromo-3-ethynylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15321095#4-bromo-3-ethynylphenol-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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